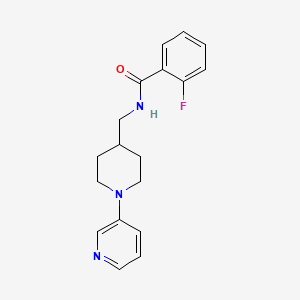

2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Description

2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a fluorinated aromatic ring and a piperidine scaffold substituted with a pyridin-3-yl group. This compound is structurally designed to optimize interactions with biological targets, particularly enzymes and receptors requiring aromatic stacking or hydrogen-bonding motifs. The fluorine atom at the 2-position of the benzamide enhances metabolic stability and modulates electronic properties, while the pyridin-3-yl-piperidine moiety contributes to solubility and target selectivity . Its synthesis typically involves coupling a fluorobenzoyl chloride derivative with a piperidinylmethylamine intermediate, followed by purification via chromatography .

Properties

IUPAC Name |

2-fluoro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O/c19-17-6-2-1-5-16(17)18(23)21-12-14-7-10-22(11-8-14)15-4-3-9-20-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGZJEQUNYJVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyridine-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride to form the corresponding piperidinylmethylpyridine.

Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom onto the benzamide moiety. This can be accomplished by reacting 2-fluorobenzoyl chloride with the piperidinylmethylpyridine intermediate in the presence of a base such as triethylamine.

Final Coupling Reaction: The final step involves coupling the fluorinated benzamide with the piperidine intermediate to form the target compound. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of 2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridinyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

- Pyridin-3-yl derivatives (e.g., CCG258207) exhibit superior yields compared to pyridin-2-yl analogues, likely due to reduced steric constraints during coupling .

- The position of the pyridine nitrogen (2-, 3-, or 4-) significantly influences solubility and binding affinity to targets like G protein-coupled receptor kinases (GRKs) .

Fluorine-Substituted Analogues

2-chloro-4-fluoro-N-[(2-phenylpyridin-3-yl)methyl]benzamide ()

- Structure : Chloro and fluoro substituents on the benzamide; phenylpyridin-3-ylmethyl side chain.

- Properties : Increased lipophilicity (logP ~3.2) compared to the target compound (logP ~2.8), reducing aqueous solubility but enhancing membrane permeability .

- Activity : Demonstrates stronger inhibition of histone deacetylases (HDACs) due to halogen-mediated hydrophobic interactions .

3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide ()

- Structure : Dual fluorine atoms on the benzamide and pyridin-3-yloxymethyl group.

- Properties : Higher polarity (clogP = 2.1) improves solubility in polar solvents (e.g., DMSO >50 mg/mL) .

- Activity : Enhanced selectivity for serotonin receptors (5-HT2A) over dopamine receptors, attributed to the pyridin-3-yloxy motif .

Piperidine-Modified Analogues

5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-((1-methyl-1H-pyrazol-3-yl)methyl)benzamide (14av, )

- Structure : Methylpyrazole substituent replaces pyridine.

- Properties : Reduced molecular weight (MW = 493.5 g/mol) compared to the target compound (MW = 509.6 g/mol).

- Activity : Weaker GRK2 inhibition (IC50 = 120 nM vs. 45 nM for the target compound), likely due to loss of pyridine-mediated hydrogen bonding .

Biological Activity

2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound categorized under benzamides, notable for its unique structural features including a fluorine atom, a pyridinyl group, and a piperidine ring. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's IUPAC name is 2-fluoro-N-[(1-(pyridin-3-yl)piperidin-4-yl)methyl]benzamide, and its molecular formula is . The presence of the fluorine atom and the pyridine moiety are believed to enhance its biological activity by influencing its interaction with biological targets.

The biological activity of 2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom and the pyridinyl group play critical roles in binding to these targets, which modulates their activity and leads to various biological effects. While detailed mechanisms remain under investigation, preliminary studies suggest potential interactions with pathways involved in neuropharmacology and oncology.

Anticancer Properties

Recent research indicates that compounds similar to 2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit cancer cell proliferation in various types of cancer cells, including breast cancer (MCF-7 and MDA-MB-231) . The IC50 values for these compounds ranged from 0.87 to 12.91 μM, demonstrating their potency compared to standard treatments like 5-Fluorouracil.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Investigations into its effects on neurotransmitter systems could reveal insights into its efficacy as an anxiolytic or antidepressant agent. The binding affinity of related compounds to serotonin and dopamine receptors has been documented, indicating a possible mechanism for mood regulation .

Enzyme Inhibition

Preliminary studies have indicated that 2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, the inhibition of PfATP4-associated Na+-ATPase activity has been noted in related compounds, suggesting potential applications in antimalarial therapies .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuropharmacological | Potential anxiolytic effects | |

| Enzyme Inhibition | Inhibition of Na+-ATPase |

Structure-Activity Relationship (SAR)

| Compound Variant | Fluorine Position | IC50 (μM) | Activity Type |

|---|---|---|---|

| Base Compound | - | - | Reference |

| 2-Fluoro Variant | 2 | 0.87 - 12.91 | Anticancer |

| 3-Fluoro Variant | 3 | EC50: 0.038 | Enzyme Inhibition |

Case Study: Anticancer Activity

In a controlled study evaluating the anticancer effects of various benzamide derivatives, including those structurally similar to 2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide, researchers observed significant growth inhibition in MCF-7 breast cancer cells. The study highlighted that modifications at the fluorine position significantly altered potency, with the 2-fluoro variant exhibiting superior selectivity and efficacy compared to other analogs.

Case Study: Neuropharmacological Evaluation

A separate investigation focused on the neuropharmacological properties of benzamide derivatives demonstrated that compounds with pyridine substitutions showed enhanced binding affinity to dopamine receptors. This study suggests that the structural characteristics of 2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide may provide a scaffold for developing new treatments for anxiety and depression.

Q & A

Q. What are the critical steps for synthesizing 2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide with high purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including amide bond formation and piperidine ring functionalization. Key steps include:

- Coupling Reactions : Use carbodiimide reagents (e.g., EDC/HOBt) to form the benzamide bond under anhydrous conditions .

- Piperidine Substitution : Introduce the pyridin-3-yl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled heating (80–120°C) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) ensure >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (CDCl or DMSO-d) confirm structural integrity, with specific signals for the fluorine atom (e.g., δ ~160 ppm for F NMR) and piperidine protons (δ ~2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 340.18) .

- HPLC : Reverse-phase methods (e.g., 70:30 acetonitrile/water) assess purity (>98%) and detect impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize selectivity for kinase targets?

Methodological Answer:

- Core Modifications : Replace the pyridine ring with quinoline or isoquinoline to enhance hydrophobic interactions. Evidence shows that bulkier substituents improve Akt1/Akt2 selectivity (e.g., 24-fold selectivity achieved via dihedral angle optimization) .

- Fluorine Positioning : The 2-fluoro group on benzamide is critical for hydrogen bonding with kinase ATP pockets. Substitution at other positions (e.g., 3- or 4-fluoro) reduces potency .

- Piperidine Conformation : Chair conformations (via X-ray crystallography) stabilize interactions with catalytic lysine residues in kinases .

Q. What strategies mitigate off-target effects in kinase inhibition assays?

Methodological Answer:

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify off-target hits. For example, reduce FLT3 or PDGFRβ affinity by introducing methyl groups on the piperidine ring .

- Metabolic Stability : Incorporate trifluoromethyl groups (e.g., on benzamide) to block cytochrome P450-mediated degradation, as shown in RORC2 inverse agonist studies .

- Cellular Toxicity Screening : Assess apoptosis in HaCaT keratinocytes (IC >10 µM) to prioritize compounds with reduced cutaneous toxicity .

Q. How should conflicting data between in vitro and in vivo toxicity profiles be analyzed?

Methodological Answer:

- Species-Specific Metabolism : Compare hepatic microsome stability (human vs. rodent) to identify metabolic discrepancies. For example, CYP3A4-mediated oxidation may differ in vitro vs. in vivo .

- Pharmacokinetic Modeling : Use allometric scaling to predict human clearance from rodent data. Adjust doses based on bioavailability differences (e.g., oral vs. intravenous) .

- Toxicogenomics : RNA-seq of liver/kidney tissues post-administration identifies pathways (e.g., oxidative stress) not evident in cell-based assays .

Q. What computational methods predict binding modes with target proteins?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to identify stable binding poses. For Akt inhibitors, MD revealed hydrogen bonds between the fluorobenzamide and Glu228 .

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against mutant kinases (e.g., T315I BCR-ABL). Triple-bond linkers in analogs bypass steric hindrance from mutated residues .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for SAR-guided modifications, such as piperidine methyl group additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.